molecular formula C10H14O3 B7887976 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid

9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B7887976
M. Wt: 182.22 g/mol
InChI Key: CVPZZAZDFKAPMM-DHBOJHSNSA-N
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Description

9-Oxo-bicyclo[331]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nine-membered ring with a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid typically involves the construction of the bicyclic core followed by functionalization. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic structure. Subsequent oxidation and carboxylation steps introduce the ketone and carboxylic acid functionalities, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and selectivity.

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic core but differ in their functional groups.

    9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic structure.

    9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur atoms in the bicyclic structure.

Uniqueness: 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is unique due to its specific combination of a ketone and a carboxylic acid group within a rigid bicyclic framework. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13)/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPZZAZDFKAPMM-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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